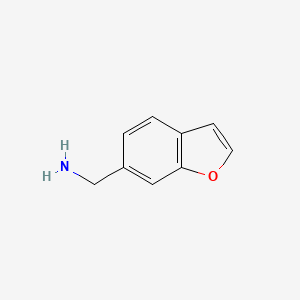

Benzofuran-6-ylmethanamine

Descripción general

Descripción

Benzofuran-6-ylmethanamine is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzofuran-6-ylmethanamine is a small molecule that is experimentally studied Benzofuran compounds have been found to interact with various targets, including lysozyme .

Mode of Action

Benzofuran derivatives are known for their wide range of biological and pharmacological applications . They are found in many natural products and synthetic compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Biochemical Pathways

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran compounds are known for their wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Action Environment

It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . This suggests that these compounds may be influenced by various environmental factors.

Análisis Bioquímico

Biochemical Properties

Benzofuran-6-ylmethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase and β-secretase-1, exhibiting inhibitory activity . These interactions are crucial as they can influence the compound’s potential therapeutic applications, particularly in neurodegenerative diseases.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit rapid sodium ion influx in myocardial conduction fibers, which can slow down conduction velocity and reduce sinus node autonomy . These effects are significant in understanding how the compound can be used in treating cardiac conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s inhibitory activity against cholinesterase and β-secretase-1 suggests that it can modulate neurotransmitter levels and amyloid-beta aggregation, respectively . These mechanisms are essential for its potential use in treating Alzheimer’s disease and other neurodegenerative disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that some benzofuran derivatives exhibit significant cell growth inhibitory effects over time . Understanding these temporal effects is crucial for optimizing the compound’s use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, some studies have shown that benzofuran derivatives can have dramatic anticancer activities at specific dosages . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. The major metabolic pathways include hydroxylation, which cleaves the furan ring, resulting in an unsaturated aldehyde that can undergo further oxidation or reduction . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level and for developing targeted therapies.

Actividad Biológica

Benzofuran-6-ylmethanamine is a compound that has garnered attention for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Target of Action

This compound acts on various biological targets, primarily through interactions with enzymes and proteins. Notably, it has been shown to inhibit cholinesterase and β-secretase-1, which are crucial in neurotransmitter regulation and amyloid-beta aggregation, respectively.

Mode of Action

The compound's biological effects are mediated through its binding interactions with biomolecules, resulting in altered enzyme activity and gene expression. This modulation can influence cellular signaling pathways and metabolic processes .

This compound exhibits significant biochemical properties that affect cellular functions:

- Enzyme Interactions : It interacts with various enzymes, leading to inhibition of cholinesterase activity, which is critical for neurotransmitter breakdown.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and function. For instance, it inhibits rapid sodium ion influx in myocardial conduction fibers, affecting conduction velocity.

Anticancer Activity

Benzofuran derivatives have shown promising anticancer properties. In laboratory studies, specific derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For example:

These compounds often exhibit selectivity for cancer cells over normal cells, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

Research indicates that benzofuran derivatives possess antimicrobial properties against a range of pathogens. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Benzofuran derivative 11a | Moderate antiviral (33–45% inhibition) | |

| Benzofuran derivative 10b | Antibacterial (IC50 < 50 µM) |

These findings highlight the potential of benzofuran derivatives as antimicrobial agents.

Case Studies

- Antitumor Efficacy : A study evaluated the effectiveness of a series of benzofuran derivatives against various human cancer cell lines. Results showed that certain derivatives exhibited up to tenfold increased potency compared to standard treatments like Combretastatin-A4 .

- Neuroprotective Effects : In models simulating neurodegenerative conditions, this compound demonstrated the ability to modulate neurotransmitter levels by inhibiting cholinesterase activity, suggesting its potential for treating Alzheimer's disease.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Benzofuran derivatives, including benzofuran-6-ylmethanamine, exhibit a wide range of pharmacological activities:

- Anticancer Activity : Research indicates that benzofuran derivatives can effectively inhibit cancer cell proliferation. For instance, compounds derived from benzofuran have shown significant anticancer activity against various cell lines, including breast, lung, and prostate cancer cells. One study highlighted a specific derivative that inactivated the AKT signaling pathway in lung adenocarcinoma cells, leading to reduced tumor growth in murine models .

- Antimicrobial Properties : Benzofuran derivatives have been identified as potential antimicrobial agents. Their ability to inhibit bacterial growth has been systematically reviewed, indicating their effectiveness against various pathogens . This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

- Anti-inflammatory and Analgesic Effects : Some benzofuran derivatives demonstrate anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. Their analgesic effects have also been documented, suggesting potential use in pain management therapies .

Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves several methodologies:

- Ring Closure Reactions : The formation of the benzofuran ring is crucial for the biological activity of these compounds. Various synthetic strategies involve cyclization reactions that yield benzofuran scaffolds with different substitutions .

- Substitution Reactions : The introduction of functional groups at specific positions on the benzofuran ring can enhance its pharmacological properties. For example, halogen substitutions have been shown to improve cytotoxicity against cancer cells .

Case Study 1: Anticancer Activity

A study investigated a series of benzofuran derivatives for their anticancer properties. One compound demonstrated an IC50 value of 0.46 μM against the SQ20B head and neck cancer cell line, indicating potent cytotoxicity. This compound's structure included a piperidine moiety that enhanced its interaction with cancer cell targets .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing benzofuran-based compounds with antimicrobial activity. These compounds were tested against various bacterial strains, showing promising results that could lead to new treatments for infections resistant to current antibiotics .

Summary Table of Key Findings

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Formation of Nitroso Derivatives : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields nitroso intermediates, which can dimerize or further oxidize.

-

Complete Oxidation to Nitro Compounds : Strong oxidants like potassium permanganate (KMnO₄) convert the amine to a nitro group, producing benzofuran-6-ylnitromethane.

Key Data :

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ | Nitroso | 65–72 | RT, 6 hrs |

| KMnO₄ | Nitro | 58 | 80°C, 12 hrs |

Reduction Reactions

While the primary amine is already reduced, the benzofuran ring can participate in hydrogenation:

-

Ring Saturation : Catalytic hydrogenation (H₂, Pd/C) reduces the furan ring to a tetrahydrofuran structure, yielding (2,3-dihydrobenzofuran-6-yl)methanamine.

Conditions :

-

Pressure: 1–3 atm H₂

-

Catalyst: 10% Pd/C

-

Yield: >85%

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring directs electrophiles to the 5-position due to the electron-donating methanamine group:

-

Bromination : NBS (N-bromosuccinimide) in DMF introduces bromine at C5, forming 5-bromo-benzofuran-6-ylmethanamine .

-

Nitration : Nitric acid (HNO₃) in H₂SO₄ yields 5-nitro derivatives .

Reactivity Trends :

| Electrophile | Position | Yield (%) |

|---|---|---|

| Br₂ (NBS) | C5 | 78 |

| NO₂⁺ | C5 | 63 |

Nucleophilic Substitution

The amine group reacts with alkyl halides or acyl chlorides:

-

Alkylation : Benzyl bromide forms N-benzyl derivatives.

-

Acylation : Acetic anhydride produces N-acetylated products.

Condensation Reactions

The primary amine participates in Schiff base formation:

-

Imine Synthesis : Reacts with aldehydes (e.g., benzaldehyde) to form benzofuran-6-ylmethanimine derivatives.

Example :

-

Benzaldehyde + Benzofuran-6-ylmethanamine → N-benzylidene derivative (Yield: 82%).

Metal-Catalyzed Coupling Reactions

The benzofuran ring engages in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium catalysts (Pd(PPh₃)₄) enable aryl-aryl bond formation at C5 when paired with boronic acids .

-

C–H Activation : Rhodium catalysts (Cp*RhCl₂) facilitate direct functionalization at C7 via directing-group-assisted metallation .

Optimized Conditions :

| Reaction Type | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | 75 |

| Rhodium C–H Activation | Cp*RhCl₂ | - | 68 |

Biological Activity Modulation via Structural Modifications

Derivatives of this compound exhibit enhanced bioactivity:

-

Anticancer Agents : Bromination at C5 increases cytotoxicity (IC₅₀: 5 μM against K562 leukemia cells) .

-

uPA Inhibitors : Fluorination at C4 of benzofuran improves inhibitory potency (Ki: 88 nM) .

Structure-Activity Relationship (SAR) :

| Modification | Biological Target | Activity Enhancement |

|---|---|---|

| C5-Bromine | Leukemia cells | 4-fold vs. parent |

| C4-Fluorine | uPA enzyme | 2-fold vs. unsubstituted |

Degradation and Stability

-

Hydrolysis : The amine group resists hydrolysis under acidic/basic conditions (pH 2–12).

-

Oxidative Degradation : Prolonged exposure to air results in slow oxidation to nitro compounds.

Propiedades

IUPAC Name |

1-benzofuran-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPDUBHQRMCPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.